Cas no 2306245-66-7 (methyl (2R,4R)-4-[tert-butoxycarbonyl(methyl)amino]pyrrolidine-2-carboxylate)
![methyl (2R,4R)-4-[tert-butoxycarbonyl(methyl)amino]pyrrolidine-2-carboxylate structure](https://ja.kuujia.com/scimg/cas/2306245-66-7x500.png)
methyl (2R,4R)-4-[tert-butoxycarbonyl(methyl)amino]pyrrolidine-2-carboxylate 化学的及び物理的性質
名前と識別子
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- Methyl (2R,4R)-4-((tert-butoxycarbonyl)(methyl)amino)pyrrolidine-2-carboxylate
- starbld0033783
- D-Proline, 4-[[(1,1-dimethylethoxy)carbonyl]methylamino]-, methyl ester, (4R)-
- methyl (2R,4R)-4-[tert-butoxycarbonyl(methyl)amino]pyrrolidine-2-carboxylate
-
- インチ: 1S/C12H22N2O4/c1-12(2,3)18-11(16)14(4)8-6-9(13-7-8)10(15)17-5/h8-9,13H,6-7H2,1-5H3/t8-,9-/m1/s1
- InChIKey: JSZIEAFPZJZALX-RKDXNWHRSA-N
- ほほえんだ: O(C(C)(C)C)C(N(C)[C@H]1CN[C@@H](C(=O)OC)C1)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 18
- 回転可能化学結合数: 5
- 複雑さ: 325
- 疎水性パラメータ計算基準値(XlogP): 0.8
- トポロジー分子極性表面積: 67.9
methyl (2R,4R)-4-[tert-butoxycarbonyl(methyl)amino]pyrrolidine-2-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXAA489-5G |
methyl (2R,4R)-4-[tert-butoxycarbonyl(methyl)amino]pyrrolidine-2-carboxylate |
2306245-66-7 | 95% | 5g |
¥ 23,047.00 | 2023-03-30 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXAA489-100MG |
methyl (2R,4R)-4-[tert-butoxycarbonyl(methyl)amino]pyrrolidine-2-carboxylate |
2306245-66-7 | 95% | 100MG |
¥ 1,920.00 | 2023-03-30 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXAA489-500MG |
methyl (2R,4R)-4-[tert-butoxycarbonyl(methyl)amino]pyrrolidine-2-carboxylate |
2306245-66-7 | 95% | 500MG |
¥ 5,121.00 | 2023-03-30 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXAA489-250MG |
methyl (2R,4R)-4-[tert-butoxycarbonyl(methyl)amino]pyrrolidine-2-carboxylate |
2306245-66-7 | 95% | 250MG |
¥ 3,075.00 | 2023-03-30 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXAA489-100.0mg |
methyl (2R,4R)-4-[tert-butoxycarbonyl(methyl)amino]pyrrolidine-2-carboxylate |
2306245-66-7 | 95% | 100.0mg |
¥1920.0000 | 2024-08-03 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1566618-250mg |
Methyl (2R,4R)-4-((tert-butoxycarbonyl)(methyl)amino)pyrrolidine-2-carboxylate |
2306245-66-7 | 98% | 250mg |
¥10747 | 2023-04-06 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXAA489-1G |
methyl (2R,4R)-4-[tert-butoxycarbonyl(methyl)amino]pyrrolidine-2-carboxylate |
2306245-66-7 | 95% | 1g |
¥ 7,682.00 | 2023-03-30 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXAA489-100mg |
methyl (2R,4R)-4-[tert-butoxycarbonyl(methyl)amino]pyrrolidine-2-carboxylate |
2306245-66-7 | 95% | 100mg |
¥1920.0 | 2024-04-22 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXAA489-250.0mg |
methyl (2R,4R)-4-[tert-butoxycarbonyl(methyl)amino]pyrrolidine-2-carboxylate |
2306245-66-7 | 95% | 250.0mg |
¥3075.0000 | 2024-08-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXAA489-1g |
methyl (2R,4R)-4-[tert-butoxycarbonyl(methyl)amino]pyrrolidine-2-carboxylate |
2306245-66-7 | 95% | 1g |
¥7682.0 | 2024-04-22 |
methyl (2R,4R)-4-[tert-butoxycarbonyl(methyl)amino]pyrrolidine-2-carboxylate 関連文献
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
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Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
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Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
methyl (2R,4R)-4-[tert-butoxycarbonyl(methyl)amino]pyrrolidine-2-carboxylateに関する追加情報
Introduction to Methyl (2R,4R)-4-[tert-Butoxycarbonyl(methyl)amino]pyrrolidine-2-carboxylate (CAS No. 2306245-66-7)
Methyl (2R,4R)-4-[tert-butoxycarbonyl(methyl)amino]pyrrolidine-2-carboxylate is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 2306245-66-7, is a key intermediate in the synthesis of various bioactive molecules. Its unique structural features, including the presence of a pyrrolidine ring and protective groups such as the tert-butoxycarbonyl (Boc) moiety, make it a valuable tool for medicinal chemists and biologists.
The pyrrolidine scaffold is a common motif in many biologically active compounds, particularly in drugs targeting neurological and cardiovascular diseases. The stereochemistry of the pyrrolidine ring, specifically the (2R,4R) configuration, plays a crucial role in determining the biological activity and pharmacokinetic properties of the molecule. The Boc-protected amino group in this compound provides a stable handle for further functionalization, allowing researchers to explore diverse chemical modifications without premature degradation.
In recent years, there has been growing interest in the development of novel therapeutic agents that leverage the potential of chiral auxiliaries and protecting groups to enhance drug efficacy and reduce side effects. Methyl (2R,4R)-4-[tert-butoxycarbonyl(methyl)amino]pyrrolidine-2-carboxylate exemplifies this trend by serving as a versatile building block for the synthesis of complex molecules. Its application in peptide mimetics and peptidomimetics has been particularly noteworthy, where it contributes to the design of ligands that interact with specific biological targets with high selectivity.
One of the most compelling aspects of this compound is its utility in the synthesis of enzyme inhibitors. Enzymes are critical targets for many therapeutic interventions, and their inhibition can lead to significant therapeutic benefits. The pyrrolidine core of Methyl (2R,4R)-4-[tert-butoxycarbonyl(methyl)amino]pyrrolidine-2-carboxylate allows for the creation of molecules that can mimic natural substrates or transition states, thereby disrupting enzymatic activity. This has been particularly relevant in the development of treatments for metabolic disorders and inflammatory conditions.
Recent studies have highlighted the importance of stereochemistry in drug design, demonstrating that small changes in molecular configuration can lead to dramatic differences in biological activity. The (2R,4R) configuration of this compound has been shown to confer specific interactions with biological targets, enhancing binding affinity and reducing off-target effects. This underscores the value of carefully selected chiral centers in optimizing drug candidates for clinical use.
The tert-butoxycarbonyl group not only protects the amino function but also provides a convenient site for further derivatization. This allows researchers to introduce various functional groups while maintaining the integrity of the core pyrrolidine scaffold. Such flexibility is crucial for exploring different chemical spaces and identifying novel lead compounds with improved pharmacological profiles.
The synthesis of Methyl (2R,4R)-4-[tert-butoxycarbonyl(methyl)amino]pyrrolidine-2-carboxylate involves multi-step organic transformations that require precise control over reaction conditions. The use of advanced synthetic techniques has enabled researchers to achieve high yields and purity levels, making it a reliable starting material for further investigations. Advances in catalysis and green chemistry have also contributed to more sustainable synthetic routes, aligning with broader efforts to reduce environmental impact in pharmaceutical manufacturing.
In conclusion, Methyl (2R,4R)-4-[tert-butoxycarbonyl(methyl)amino]pyrrolidine-2-carboxylate represents a significant advancement in pharmaceutical chemistry. Its unique structural features and versatile synthetic applications make it an invaluable tool for drug discovery and development. As research continues to uncover new therapeutic targets and mechanisms, compounds like this are poised to play a critical role in shaping the future of medicine.
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